tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol It is a derivative of carbamic acid and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azepanone derivative. One common method includes the following steps:
Formation of the azepanone intermediate: This can be achieved by the cyclization of a suitable precursor, such as a hexahydroazepine derivative, under acidic or basic conditions.
Coupling reaction: The azepanone intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study enzyme interactions, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate: This compound is unique due to its specific structure and functional groups.
Tert-butyl N-[(6-oxoazepan-2-yl)methyl]carbamate: Similar in structure but with a different position of the carbonyl group.
Tert-butyl N-[(7-oxoazepan-3-yl)methyl]carbamate: Another similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific azepanone ring structure and the presence of a tert-butyl carbamate group. This combination of features makes it particularly useful in certain synthetic and medicinal applications, where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-8-9-6-4-5-7-10(15)14-9/h9H,4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIFFPGLIOVUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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